6-Methoxy-2-methyl-3-nitropyridine
Overview
Description
“6-Methoxy-2-methyl-3-nitropyridine” is a chemical compound with the CAS Number: 5467-69-6. It has a molecular weight of 168.15 and its IUPAC name is 6-methoxy-2-methyl-3-nitropyridine .
Synthesis Analysis
The synthesis of nitropyridines, which includes “6-Methoxy-2-methyl-3-nitropyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis
The molecular structure of “6-Methoxy-2-methyl-3-nitropyridine” can be represented by the formula C7H8N2O3 . The conformational analysis of the molecule has been carried out using density functional theory calculations .Chemical Reactions Analysis
Chemical reactions involving nitropyridines include nitration processes, where the nitro group’s position on the pyridine ring is influenced by the presence of methoxy and hydroxy groups, affecting the molecule’s reactivity and orienting agents during nitration.Physical And Chemical Properties Analysis
“6-Methoxy-2-methyl-3-nitropyridine” is a solid at room temperature .Scientific Research Applications
Organic Synthesis
6-Methoxy-2-methyl-3-nitropyridine is used as an intermediate in organic synthesis .
Results or Outcomes
The outcomes of these reactions can also vary widely, but the compound is generally used to facilitate the formation of carbon-carbon bonds in organic molecules .
Medicine
2-Amino-6-methyl-3-nitropyridine, which can be synthesized from 6-Methoxy-2-methyl-3-nitropyridine, is used in medicine .
Results or Outcomes
The outcomes of these applications can also vary widely, but the compound is generally used to facilitate the synthesis of pharmaceutical compounds .
Synthesis of 2-Substituted-5-Nitropyridines
6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 2-substituted-5-nitropyridines .
Method of Application
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .
Results or Outcomes
The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines
6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
Method of Application
3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
Results or Outcomes
High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
Synthesis of 3-Hydroxy-6-methyl-2-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 3-hydroxy-6-methyl-2-nitropyridine .
Results or Outcomes
The outcomes of these reactions can also vary widely, but the compound is generally used to facilitate the formation of 3-hydroxy-6-methyl-2-nitropyridine .
Synthesis of 4-Methyl-3-nitropyridine
6-Methoxy-2-methyl-3-nitropyridine can be used in the synthesis of 4-methyl-3-nitropyridine .
Results or Outcomes
The outcomes of these reactions can also vary widely, but the compound is generally used to facilitate the synthesis of ethyl 6-azaindole-2-carboxylate and also 3-substituted azaindoles .
Safety And Hazards
properties
IUPAC Name |
6-methoxy-2-methyl-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(9(10)11)3-4-7(8-5)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJQJZOENXJWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282313 | |
Record name | 6-Methoxy-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-methyl-3-nitropyridine | |
CAS RN |
5467-69-6 | |
Record name | 5467-69-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methoxy-2-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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